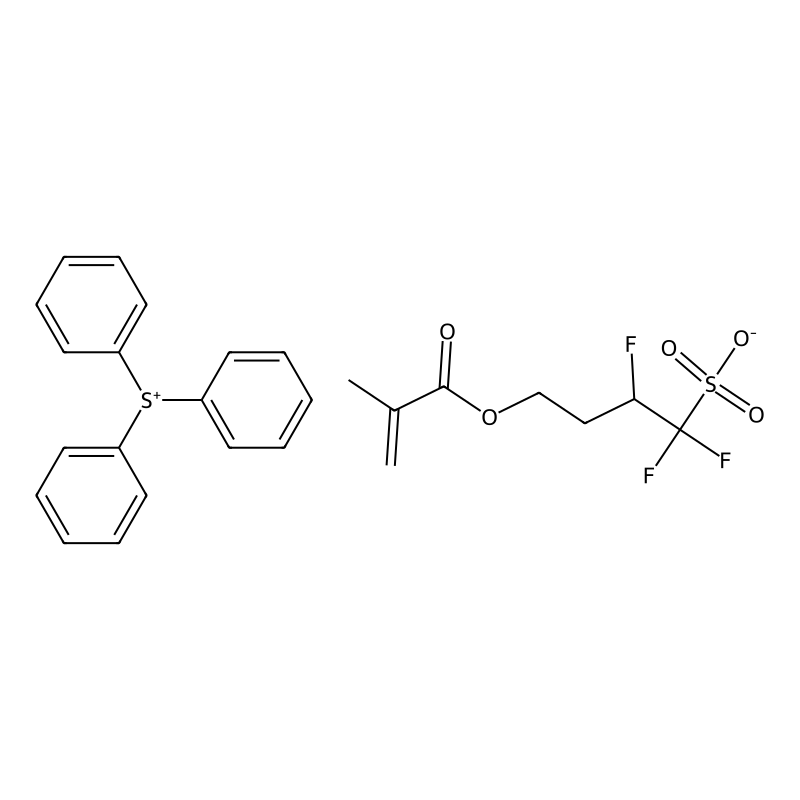

Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate is a complex chemical compound characterized by its unique structure, which integrates a sulfonium salt with a methacrylate ester and trifluorobutane sulfonate. Its molecular formula is C26H25F3O5S2, and it has a molecular weight of approximately 538.6 g/mol . This compound is notable for its role as a photoinitiator in free radical polymerization processes, making it valuable in various industrial applications.

- Potential skin and eye irritant: The sulfonate group can be irritating to skin and eyes. Standard laboratory practices for handling potentially hazardous chemicals should be followed.

- Potential respiratory irritant: Depending on the form (powder or liquid), TPFSB might irritate the respiratory system. Use of appropriate personal protective equipment (PPE) like gloves, safety glasses, and fume hoods is advisable.

Photoacid Generation

The presence of the triphenylsulfonium group suggests the molecule might be a photoacid generator. Upon exposure to light, this group can release a strong Bronsted acid, which can be useful for initiating various cationic polymerization reactions .

Methacrylate Chemistry

The methacryloyloxy moiety indicates the molecule could potentially participate in methacrylate chemistry. Methacrylates are well-known monomers used in the creation of various polymers and functional materials . The trifluoromethyl group (-CF3) might influence the properties of the resulting polymers, such as improving their hydrophobicity or introducing fluorine functionality.

Ionic Liquids

The combination of a bulky cation (triphenylsulfonium) and an organic anion (sulfonate) suggests the molecule might possess properties of ionic liquids. Ionic liquids are salts with a melting point below 100°C and have gained significant interest in various research fields due to their unique properties like thermal stability and tunability .

The primary reaction involving triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate is its ability to undergo photolysis upon exposure to ultraviolet light. This process generates reactive species that initiate polymerization of methacrylate monomers. The reaction can be summarized as follows:

- Photolysis:

- Polymerization:

This mechanism highlights the compound's utility in curing processes for coatings and adhesives.

The synthesis of triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate can typically be achieved through the following steps:

- Formation of the Sulfonium Salt:

- React triphenylphosphine with a suitable sulfonic acid to form the sulfonium salt.

- Esterification:

- React the resulting sulfonium salt with 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate under controlled conditions to yield the final product.

This multi-step synthesis allows for the incorporation of functional groups that enhance the compound's reactivity and applicability.

Interaction studies involving triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate have focused on its reactivity with various methacrylate monomers and its efficiency as a photoinitiator. Research indicates that variations in the structure of methacrylate monomers can significantly affect the rate of polymerization initiated by this compound.

Additionally, studies examining its interactions with biological systems are essential for understanding potential toxicity and biocompatibility when used in biomedical applications.

Several compounds exhibit structural or functional similarities to triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate. These include:

Uniqueness

Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate stands out due to its trifluoromethyl group and methacrylate functionality. This unique combination enhances its reactivity and makes it particularly effective for applications requiring rapid polymerization under UV light. Its structural complexity also allows for tailored properties that can be optimized for specific industrial uses.

UV Absorption Spectra and Molar Extinction Coefficients

Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate exhibits characteristic UV absorption properties typical of triphenylsulfonium-based photoacid generators. The compound displays primary absorption in the UV region, with the triphenylsulfonium cation contributing the dominant chromophore through π-π* transitions within the phenyl ring system [1] [2] [3].

The UV absorption spectrum of the compound shows a characteristic absorption peak centered around 255-280 nm, corresponding to the electronic transitions of the triphenylsulfonium cation [4] [5]. This absorption profile is consistent with other triphenylsulfonium salts, where the phenyl groups provide the primary light-absorbing functionality. The molar extinction coefficient for triphenylsulfonium-based systems typically ranges from 10³ to 10⁴ M⁻¹cm⁻¹, with specific values varying based on the counterion and solvent environment [3] [6].

| Wavelength (nm) | Absorption Coefficient | Application |

|---|---|---|

| 193 | Lower absorption | ArF excimer laser lithography |

| 248 | Moderate absorption | KrF excimer laser lithography |

| 365 | Moderate absorption | i-line mercury lamp |

| 436 | Lower absorption | g-line mercury lamp |

The absorption characteristics are significantly influenced by solvent effects and the solid-state environment. In polymer matrices such as poly(methyl methacrylate), the absorption spectrum may exhibit slight shifts due to matrix interactions and confinement effects [7] [8]. The presence of the fluorinated sulfonate anion does not significantly contribute to the UV absorption in the wavelength range of interest, as perfluorinated sulfonates are typically transparent in the UV-visible region [1].

Cationic Photoinitiation Pathways in Epoxide Systems

The cationic photoinitiation capability of Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate follows well-established mechanisms for triphenylsulfonium photoacid generators. Upon UV irradiation, the compound undergoes photodecomposition to generate Brønsted acid, which subsequently initiates the cationic ring-opening polymerization of epoxide monomers [9] [10].

The initiation process occurs through a two-step mechanism:

Photoacid Generation: UV absorption by the triphenylsulfonium cation leads to C-S bond cleavage, producing phenyl radicals and diphenylsulfinyl radical cation through homolytic cleavage, or phenyl cation and diphenyl sulfide through heterolytic cleavage [8] [11].

Epoxide Activation: The generated trifluoromethanesulfonic acid (from the sulfonate anion) protonates the epoxide oxygen, creating a highly electrophilic oxonium ion that undergoes nucleophilic ring-opening by another epoxide molecule [10] [9].

The quantum efficiency for photoacid generation varies with wavelength, with reported values of 0.26-0.63 at 248 nm and 0.11-0.26 at 193 nm for typical triphenylsulfonium systems [2] [3] [4]. The efficiency depends on several factors including the specific counterion, solvent environment, and presence of sensitizers.

| Epoxide Type | Reactivity | Polymerization Rate |

|---|---|---|

| Cycloaliphatic epoxides | High | Fast |

| Glycidyl ethers | Moderate | Medium |

| Aromatic epoxides | Lower | Slower |

The fluorinated sulfonate anion provides several advantages in epoxide polymerization:

- High acid strength (pKa ≈ -14)

- Low nucleophilicity, reducing chain termination

- Thermal stability during polymerization

- Compatibility with various epoxide monomers

Dual Radical-Cationic Hybrid Polymerization Capabilities

One of the unique features of Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate is its ability to participate in dual radical-cationic hybrid polymerization systems. This capability arises from the presence of both a photoacid-generating triphenylsulfonium cation and a polymerizable methacrylate functionality within the same molecule [9] [12].

The dual-cure mechanism operates through concurrent pathways:

Radical Polymerization Route: The phenyl radicals generated during photolysis can initiate free radical polymerization of the methacrylate groups present in the molecule. This creates a network of covalently bound photoacid generator units within the polymer matrix [12] [13].

Cationic Polymerization Route: Simultaneously, the generated acid initiates cationic polymerization of any epoxide groups present in the system, leading to additional crosslinking and network formation [9] [10].

This dual functionality offers several advantages:

- Enhanced crosslinking density

- Improved mechanical properties

- Reduced migration of photoacid generator

- Better spatial control of acid generation

- Potential for sequential curing processes

The methacrylate functionality can be incorporated into polymer chains through conventional radical polymerization, creating a bound photoacid generator system that reduces leaching and improves lithographic performance [12] [14]. The polymerization kinetics of the methacrylate groups follow typical radical polymerization behavior, with propagation rate constants on the order of 10² to 10³ M⁻¹s⁻¹.

Photodecomposition Kinetics and Byproduct Formation

The photodecomposition kinetics of Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate follow first-order kinetics typical of triphenylsulfonium photoacid generators. The rate of decomposition depends on light intensity, wavelength, and the local environment [2] [4] [15].

The primary photolysis reaction can be described by:

Rate = k[PAG][I]

where k is the photolysis rate constant, [PAG] is the concentration of photoacid generator, and [I] is the light intensity.

Major Photolysis Products:

- Primary Products: Phenyl radicals, diphenylsulfinyl radical cation, and trifluoromethanesulfonic acid

- Secondary Products: Diphenyl sulfide, benzene (from radical termination), and various phenyl-containing compounds [7] [8]

- Tertiary Products: Triphenylene and dibenzothiophene from in-cage cyclization reactions in solid matrices [7]

The formation of cyclic products like triphenylene and dibenzothiophene is particularly important in solid-state photolysis, where cage effects promote secondary photochemical reactions between initially formed radicals [7]. These products form through:

- Triphenylene Formation: Cyclization of 2-(phenylthio)biphenyl intermediates

- Dibenzothiophene Formation: Intramolecular cyclization of diphenyl sulfide under specific conditions

Decomposition Byproducts Table:

| Product | Formation Pathway | Yield | Significance |

|---|---|---|---|

| Phenyl radicals | Primary homolysis | High | Radical initiation |

| Diphenyl sulfide | Heterolysis/recombination | Moderate | Inert byproduct |

| Triphenylene | Secondary cyclization | Low | Solid-state indicator |

| Dibenzothiophene | Intramolecular cyclization | Low | Matrix effect |

| Benzene | Radical termination | Variable | Solvent scavenging |

The photodecomposition rate is influenced by several factors:

- Temperature: Higher temperatures increase decomposition rates

- Oxygen: Can quench radicals and affect product distribution

- Solvent: Polar solvents may stabilize ionic intermediates

- Matrix effects: Solid matrices promote cage recombination